Magainin II (GIGKFLHSAKKFGKAFVGEIMNS-acid)
Description
Discovery and Classification within Antimicrobial Peptides (AMPs)
Magainin II was first discovered in 1987 by Dr. Michael Zasloff in the skin of the African clawed frog, Xenopus laevis. proteopedia.orgfrontiersin.org The discovery was part of broader research into the defense mechanisms of eukaryotes. proteopedia.org Magainins are produced and stored as a cocktail in the frog's skin, where they are found in large granules within granular gland secretions. nih.govlifetein.comuniprot.org
Magainin II is classified as an antimicrobial peptide (AMP), a group of molecules that are typically short, consisting of 10-50 amino acids. proteopedia.orgfrontiersin.org Key characteristics of AMPs like Magainin II include their cationic nature, possessing a net positive charge (from +2 to +9), and their amphipathic structure, which means they have both hydrophobic and hydrophilic regions. frontiersin.orgresearchgate.net This amphipathicity is crucial for their interaction with microbial cell membranes. mdpi.com
Structurally, Magainin II is a 23-amino-acid peptide. researchgate.net In membrane environments, it adopts an alpha-helical secondary structure. proteopedia.orgnih.gov This helical conformation arranges the amino acid residues in such a way that one side of the helix is rich in positively charged (cationic) residues, while the other side is composed of hydrophobic residues. proteopedia.orgresearchgate.net This arrangement is fundamental to its mechanism of action, which primarily involves disrupting the microbial cell membrane. mdpi.com The peptide is thought to bind electrostatically to the negatively charged components of bacterial membranes, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS), an interaction that favors its accumulation at the bacterial surface over mammalian cells. acs.orgproteopedia.orgmedchemexpress.comnovoprolabs.com Following this initial binding, Magainin II inserts into the membrane, leading to permeabilization and cell death. medchemexpress.com Several models have been proposed to explain this process, with the "toroidal pore" model being widely suggested for Magainin II. nih.govfrontiersin.org In this model, the peptide molecules, along with lipid molecules, form a pore that allows the leakage of cellular contents, ultimately killing the microbe. nih.govlifetein.com
Significance in Peptide Research and Antimicrobial Development
Magainin II holds significant importance in both fundamental peptide research and the applied field of antimicrobial development. Its well-defined structure and mechanism of action make it an excellent model for studying how peptides interact with and disrupt lipid bilayers. nih.govnih.govnih.gov Biophysical studies on Magainin II have provided deep insights into the forces driving peptide-membrane interactions, including the roles of electrostatics and hydrophobicity. nih.gov
The rise of antibiotic-resistant bacteria presents a serious global health threat, creating an urgent need for new classes of antimicrobial drugs. acs.orgresearchgate.net Magainin II and other AMPs are considered promising candidates because their membrane-targeting mechanism is fundamentally different from that of many conventional antibiotics, potentially reducing the likelihood of resistance development. mdpi.comfrontiersin.org It has demonstrated a broad spectrum of activity against numerous gram-positive and gram-negative bacteria, as well as fungi and protozoa. uniprot.orgmedchemexpress.com Research has shown its effectiveness against drug-resistant strains like Acinetobacter baumannii. nih.gov
Furthermore, Magainin II serves as a template for the rational design of new synthetic peptides. frontiersin.orgresearchgate.net Researchers have created numerous derivatives and analogs by altering its amino acid sequence to enhance its antimicrobial potency and selectivity, while minimizing potential toxicity to mammalian cells. mdpi.complos.orgnih.gov Modifications have included amino acid substitutions, truncating the peptide to its essential active fragments, and creating "stapled" peptides to stabilize the helical structure for improved activity. mdpi.complos.orgnih.govresearchgate.net These studies are crucial for developing new therapeutic agents that could potentially treat infections caused by antibiotic-resistant pathogens and have also shown potential in targeting some cancer cell lines. nih.govfrontiersin.orgnih.gov
Detailed Research Findings
Properties of Magainin II
This table summarizes the key properties of the Magainin II peptide.
| Property | Value | Source |
| Amino Acid Sequence | GIGKFLHSAKKFGKAFVGEIMNS-acid | researchgate.netnovoprolabs.com |
| Full Name | H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Asn-Ser-OH | novoprolabs.com |
| Molecular Formula | C₁₁₄H₁₈₀N₃₀O₂₉S | novoprolabs.com |
| Molecular Weight | 2466.91 g/mol | novoprolabs.com |
| Sequence Length | 23 amino acids | proteopedia.orgnovoprolabs.com |
| Theoretical pI | 10.55 | novoprolabs.com |
| Structure in Membranes | Amphipathic alpha-helix | nih.govnovoprolabs.comanaspec.com |
Antimicrobial Activity of Magainin II and Derivatives
This table presents a selection of research findings on the minimum inhibitory concentrations (MICs) of Magainin II and some of its synthetic derivatives against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Peptide | Organism | MIC (μM) | Source |
| Magainin 2 | Acinetobacter baumannii (KCTC 2508) | 4 | nih.gov |
| Magainin 2 | Acinetobacter baumannii (drug-resistant strains) | 2 | nih.gov |
| 17base-Ac6c | Mycoplasma pneumoniae | 8–30 | plos.org |
| 17base-Hybrid | Mycoplasma pneumoniae | 8–30 | plos.org |
| Block | Mycoplasma pneumoniae | 8–30 | plos.org |
| Magainin 2 | Staphylococcus epidermidis | >25 | plos.org |
| Magainin 2 | Escherichia coli | >25 | plos.org |
| Magainin 2 | Pseudomonas aeruginosa | >25 | plos.org |
| Stripe | Staphylococcus aureus, E. coli, etc. | 1.56–12.5 | plos.org |
| Random | Staphylococcus aureus, E. coli, etc. | 1.56–12.5 | plos.org |
Structure
2D Structure
Properties
Molecular Formula |
C114H180N30O29S |
|---|---|
Molecular Weight |
2466.9 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 |
InChI Key |
MGIUUAHJVPPFEV-ABXDCCGRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of Magainin Ii
Secondary Structure Analysis
The secondary structure of Magainin II is characterized by a distinct environmental dependence, transitioning between a disordered state and a well-defined helical structure.
In environments that mimic biological membranes, such as in the presence of lipid vesicles or organic solvents like trifluoroethanol (TFE), Magainin II undergoes a significant conformational change, folding into an α-helix. nih.govresearchgate.netnih.govresearchgate.net This transition from a random coil to an α-helical structure is a critical driving force for its association with membranes. nih.gov Studies with liposomes have shown that the peptide's secondary structure features a stable α-helix, particularly between residues 9 and 21. nih.gov The entire 23-residue peptide is capable of forming an amphipathic α-helix within a membrane environment. nih.gov This folding is observed in the presence of negatively charged liposomes, such as those composed of dimyristoylphosphatidylglycerol, and in detergent micelles like sodium dodecyl sulfate (B86663) (SDS), which mimics the negatively charged prokaryotic membrane. researchgate.netnih.govnih.gov
In contrast to its structured state in membranes, Magainin II is largely unstructured in aqueous solutions at neutral pH. researchgate.netnih.govnih.gov Spectroscopic studies, including Fourier transform infrared (FTIR), Raman, and circular dichroism, have confirmed that the peptide exists in a random coil or "structureless" conformation in a simple aqueous buffer. nih.govcanada.ca This lack of a defined structure in solution is a key characteristic, indicating that the peptide only adopts its functional conformation upon interaction with a target membrane. researchgate.net Molecular dynamics simulations suggest that while the native form may retain some shorter helical motifs in solution, it lacks a stable, global α-helical structure. nih.gov
Spectroscopic Investigations of Conformation
Advanced spectroscopic techniques have been pivotal in elucidating the conformational states and orientation of Magainin II.
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring the secondary structure of peptides. For Magainin II, CD studies consistently demonstrate its transition from a random coil to an α-helix. In aqueous buffer, the CD spectrum is characteristic of a disordered peptide. unimi.it However, upon introduction of membrane-mimicking environments such as TFE, SDS micelles, or lipid vesicles, the spectrum shifts to one with distinct double minima around 208 and 222 nm, a hallmark of α-helical content. researchgate.netnih.govsemanticscholar.org This technique has also been successfully used to observe the folding of Magainin II upon direct interaction with E. coli cells, confirming that the conformational change occurs in the presence of actual bacterial targets. researchgate.netnih.gov
Table 1: Summary of Magainin II Secondary Structure from CD Spectroscopy This table is interactive. You can sort and filter the data.
| Environment | Observed Conformation | Reference Findings |
|---|---|---|
| Aqueous Buffer (neutral pH) | Random Coil | Spectrum characteristic of an unordered structure. unimi.it |
| Trifluoroethanol (TFE) | α-Helical | TFE mimics the hydrophobic membrane environment, inducing a helical fold. researchgate.net |
| Sodium Dodecyl Sulfate (SDS) | α-Helical | SDS micelles mimic negatively charged prokaryotic membranes, causing a transition to an α-helix. researchgate.net |
| Phospholipid Vesicles | α-Helical | Binding to liposomes, especially negatively charged ones, induces helical structure. nih.gov |
| E. coli cells | α-Helical | The peptide folds into an α-helix upon interaction with bacterial cells. researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, has provided high-resolution insights into the structure and membrane alignment of Magainin II. These studies utilize specifically isotope-labeled (e.g., ¹⁵N) peptide samples reconstituted into lipid bilayers. nih.govnih.gov Solid-state NMR experiments have been crucial in confirming the α-helical structure of the entire peptide when it is immobilized by interactions with phospholipids (B1166683). nih.gov Furthermore, techniques like ³¹P and ²H solid-state NMR have been employed to study the peptide's effects on the lipid bilayer itself, observing perturbations in the phosphate (B84403) headgroup region and disorder in the lipid acyl chains. nih.govresearchgate.net
A key contribution of solid-state NMR has been the precise determination of Magainin II's orientation within a membrane. frontiersin.org One- and two-dimensional ¹⁵N solid-state NMR studies on Magainin II in oriented bilayer samples have unequivocally shown that the peptide's α-helix orients parallel to the surface of the membrane. nih.govfrontiersin.org This surface-bound state, often described as an "in-plane" alignment, is a stable feature observed under various conditions and with different lipid compositions, including bilayers with unsaturated fatty acyl chains. nih.govfrontiersin.orgresearchgate.net ²H-NMR studies further corroborate this finding, calculating a tilt angle close to 90° relative to the bilayer normal, which corresponds to the helix lying flat on the membrane surface. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, a complementary technique, also determined a surface-lying topology with an average helical tilt of approximately 71°. nsf.gov This orientation is fundamentally different from a transmembrane "barrel-stave" pore, suggesting a distinct mechanism of action. nih.gov
Table 2: Spectroscopic Determination of Magainin II Membrane Orientation This table is interactive. You can sort and filter the data.
| Technique | Sample Preparation | Key Finding | Determined Tilt Angle (τ) |
|---|---|---|---|
| ¹⁵N Solid-State NMR | Specifically ¹⁵N-labeled peptide in oriented lipid bilayers | The α-helix is oriented parallel to the membrane surface. nih.govfrontiersin.org | Parallel / In-Plane |
| ²H Solid-State NMR | Ala-d₃-labeled peptide in oriented DMPC/DMPG bilayers | The amphiphilic helix lies flat on the membrane surface. nih.gov | ~90° (relative to bilayer normal) |
| EPR Spectroscopy | TOAC spin-labeled peptide on mechanically aligned bilayers | The peptide lies on the surface of the membrane. nsf.gov | ~71° ± 5° (relative to bilayer normal) |
Table of Compounds
| Compound Name |
|---|
| Magainin II |
| Trifluoroethanol (TFE) |
| Sodium dodecyl sulfate (SDS) |
| Dimyristoylphosphatidylglycerol (DMPG) |
| Dimyristoylphosphatidylcholine (DMPC) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG) |
| ¹⁵N |
| ²H |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution)
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the atomic-level details of Magainin II's structure, dynamics, and interactions. nih.gov These methods allow researchers to clarify the conformational dynamics of the peptide in different environments and to understand the complex process of peptide-membrane interaction, which is a prerequisite for a complete understanding of its antimicrobial mechanism. nih.gov
All-atom and coarse-grained MD simulations are frequently employed to study Magainin II. nih.gov Coarse-grained models, such as the MARTINI force field, simplify the system by grouping atoms into larger interaction sites, which allows for simulations over longer timescales (microseconds), enabling the observation of processes like peptide diffusion and initial membrane binding. acs.orgnih.govnih.gov All-atom simulations, while more computationally intensive, provide a higher-resolution view of specific interactions, such as the formation of salt bridges and the precise orientation of amino acid side chains. nih.gov These simulations are often used to study the free-energy landscape of the peptide, revealing its most stable conformations and the energy barriers associated with processes like membrane insertion. acs.orgnih.govnih.gov
A key aspect of Magainin II's mechanism involves the aggregation of multiple peptide molecules on the membrane surface to form pores or channels. Computational models are used to predict how these helical bundles form. Two primary models describe this process: the "barrel-stave" model and the "toroidal pore" model. proteopedia.org
In the barrel-stave model, several peptide helices assemble like the staves of a barrel to form a transmembrane channel. proteopedia.org In the toroidal pore model, the peptide helices, in conjunction with lipid headgroups, bend inward to create a pore where the water core is lined by both the peptides and the lipid headgroups. frontiersin.org
MD simulations have been instrumental in exploring these possibilities. While early solid-state NMR results suggested Magainin II's helix axis lies in the plane of the bilayer, which challenges the classical barrel-stave mechanism, simulations provide a dynamic picture. proteopedia.org Simulations show that an increased concentration of peptides on the membrane surface can lead to aggregation. acs.org Coarse-grained simulations have shown that parallel heterodimers of Magainin II and PGLa are stable, which may represent an initial step toward the formation of larger, more complex helical bundles. nih.gov The tendency of Magainin II to partition into the middle of the lipid bilayer component in simulations is consistent with a mechanism where multiple peptides aggregate to form a disordered toroidal pore through their amphipathic interactions with the membrane. acs.orgacs.org
MD simulations provide detailed insights into the dynamic interplay between Magainin II and lipid membranes. Simulations can track the entire process, from the peptide's initial approach in an aqueous solution to its binding and subsequent effect on the bilayer. nih.gov
Upon introduction into a simulated aqueous environment, the initially α-helical structure of Magainin II can evolve, with studies showing it may adopt a structure of shorter α-helical motifs connected by random coils. nih.gov When a model membrane is introduced, simulations show the peptide readily diffuses and binds to the surface, particularly to bilayers containing anionic lipids or the lipopolysaccharide (LPS) layer of Gram-negative bacterial outer membrane models. acs.orgnih.govnih.gov In simulations of Gram-negative outer membranes, Magainin II is observed to move toward the LPS layer and remain there, suggesting that interactions cause the peptide to concentrate at this location. acs.orgnih.gov This is often referred to as "trapping" due to the strong electrostatic interactions between the peptide's cationic residues and the LPS's negatively charged phosphate groups. acs.org
Once bound, simulations confirm that the peptide typically remains oriented parallel to the membrane plane, consistent with experimental data. nih.govnih.gov The peptide inserts itself into the lipid headgroup region. nih.gov All-atom simulations reveal that this insertion perturbs the local environment, causing a decrease in the order of the lipid hydrocarbon chains and a noticeable thinning of the membrane, effects that are more pronounced when Magainin II forms synergistic mixtures with PGLa. nih.govnih.gov Free energy calculations using umbrella sampling have further detailed the insertion pathway, showing an energetically favorable interaction with the LPS core before the peptide inserts deeper into the membrane. acs.orgacs.org
Table 2: Summary of Magainin II Behavior in Molecular Dynamics Simulations This table outlines key observations from various MD simulation studies on Magainin II.
| Simulation Type | System | Key Findings | References |
| All-atom & Coarse-grained MD | Magainin II & PGLa in lipid vesicles | Peptides remain in a surface-aligned topology; induce membrane thinning. Parallel heterodimers are stable. | nih.gov |
| MD with Metadynamics | Magainin II in aqueous solution | In solution, the native form retains three shorter α-helical motifs connected by coils. | nih.gov |
| Coarse-grained MD (MARTINI) | Magainin II with Gram-negative outer membrane model | Peptide diffuses and remains in the lipopolysaccharide (LPS) layer, concentrating there. | acs.orgnih.gov |
| Umbrella Sampling | Magainin II insertion into membrane | Cationic side chains coordinate with negatively charged phosphate groups of the LPS layer. | acs.orgnih.gov |
| All-atom MD | Magainin II monomer in membrane leaflet | Retained mostly α-helical conformation and remained oriented parallel to the membrane plane. | nih.gov |
Molecular Mechanisms of Action of Magainin Ii
Membrane Interaction and Permeabilization
The primary target of Magainin II is the cytoplasmic membrane of bacteria. acs.org Its mechanism involves a multi-step process that leads to the permeabilization of this critical barrier. nih.gov The peptide, unstructured in aqueous solution, adopts an amphipathic α-helical conformation upon binding to lipid membranes. nih.gov This structure is crucial for its function, allowing it to interact with both the polar headgroups and the hydrophobic core of the lipid bilayer.
Electrostatic Interactions with Anionic Bacterial Membranes
The initial step in Magainin II's mechanism is its accumulation on the bacterial cell surface, a process driven by electrostatic attraction. nih.govnih.gov Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which gives them a net negative charge. nih.govnih.gov Magainin II, being a cationic peptide with a net positive charge at physiological pH, is preferentially drawn to these negatively charged surfaces over the zwitterionic (charge-neutral) surfaces of eukaryotic cells. nih.gov This electrostatic guidance is a key determinant of its selective toxicity toward bacteria. nih.gov Quantitative studies have shown that the membrane association of Magainin II is significantly enhanced (by more than an order of magnitude) in bilayers that mimic the anionic composition of bacterial membranes. nih.gov The binding of Magainin II to the outer monolayer of giant unilamellar vesicles (GUVs) is rapid, occurring in less than a minute. acs.org
Hydrophobic Insertion into Lipid Bilayers
Following the initial electrostatic binding to the membrane surface, the amphipathic α-helical structure of Magainin II facilitates its insertion into the lipid bilayer. nih.gov The peptide orients itself parallel to the membrane surface, embedding its hydrophobic face into the nonpolar acyl chain region of the bilayer while its hydrophilic, charged residues remain associated with the polar lipid headgroups and the aqueous environment. acs.orgnih.gov This interaction is a combination of electrostatic and hydrophobic forces. nih.gov Molecular dynamics simulations and experimental data indicate that Magainin II partitions into the interface of the membrane. nih.gov While it inserts into the bilayer, it does so to a lesser extent than some other antimicrobial peptides, which is attributed to its larger hydrophilic surface area. nih.gov This surface-associated state is a critical precursor to the more disruptive events that follow. acs.org
Pore Formation Models and Dynamics
At a critical concentration on the membrane surface, Magainin II peptides aggregate and induce the formation of pores, which permeabilize the membrane. acs.orgnih.govresearchgate.net This leads to the leakage of ions and cellular contents, disruption of the membrane potential, and ultimately, cell lysis. nih.gov The formation of these pores is a dynamic and cooperative process. researchgate.net Several models have been proposed to describe this phenomenon, with substantial evidence pointing towards a specific type of pore structure. nih.gov
The most widely accepted model for Magainin II's action is the toroidal pore, or "wormhole," mechanism. acs.orgnih.gov In this model, the peptide aggregates induce a significant local curvature in the membrane. The lipid bilayer is bent back on itself, creating a continuous channel where both the peptide molecules and the lipid headgroups line the interior of the pore. acs.org This structure connects the outer and inner leaflets of the membrane, allowing for the passage of water and solutes. researchgate.net
A key feature of the toroidal pore is that it facilitates the translocation of lipids from one leaflet to the other, a phenomenon known as lipid flip-flop. nih.gov Neutron scattering experiments have been instrumental in characterizing these pores, suggesting a structure stabilized by an average of 4 to 7 Magainin II peptides. acs.orgnih.gov The pore size is not fixed and can vary; studies in Bacillus megaterium have estimated an average pore diameter of approximately 2.8 nm, while other fluorescence and neutron scattering studies on model membranes have reported diameters ranging from 2–3 nm up to 3.7 nm. nih.gov Molecular dynamics simulations further support the formation of stable, water-filled transmembrane pores. researchgate.net This model is distinct from the "barrel-stave" model, where peptides alone form the pore lining, as the toroidal pore is a supramolecular complex of both peptides and lipids. acs.org
| Method | Membrane System | Estimated Pore Diameter | Source |
|---|---|---|---|
| Fluorescent Marker Influx | B. megaterium | ~2.8 nm (< 6.6 nm) | nih.gov |
| Fluorescence-based Study | Model Membranes | 2–3 nm | nih.gov |
| Neutron Scattering | Model Membranes | ~3.7 nm | nih.gov |
| Neutron In-plane Scattering | Oriented Multilayers | ~7.0 nm (outer diameter) | nih.gov |
Prior to and during pore formation, the binding of Magainin II to the membrane surface induces significant structural perturbations. One of the primary effects is membrane thinning. nih.govacs.org Lamellar X-ray diffraction experiments have shown that at concentrations below the threshold for lysis, Magainin II adsorption in the lipid headgroup region causes a decrease in membrane thickness that is roughly proportional to the peptide concentration. nih.gov This thinning is a consequence of the lateral expansion of the membrane area in the headgroup region to accommodate the peptide molecules, which in turn compresses the hydrophobic core. acs.org The energy cost associated with this deformation increases with peptide concentration and is believed to be a driving force for the transition to the pore state, which represents a lower energy configuration. acs.orgnih.gov In addition to thinning, the peptide's presence disorders the lipid acyl chains, disrupting the tight packing of the bilayer. nih.gov Molecular dynamics simulations show that lipids adjust their tilt and conformation to fill the hydrophobic voids created by the inserted peptide. nih.gov
| Observed Effect | Mechanism | Consequence | Source |
|---|---|---|---|
| Membrane Thinning | Adsorption of peptide in the headgroup region causes lateral expansion, decreasing bilayer thickness. | Increases membrane stress and contributes to the energetic drive for pore formation. | acs.orgnih.govacs.org |
| Lipid Disordering | Peptide insertion creates voids, causing lipids to change their tilt and conformation. | Disrupts the ordered packing of the lipid acyl chains, increasing membrane fluidity and permeability. | nih.gov |
The kinetics of membrane permeabilization by Magainin II have been extensively studied using fluorophore release assays with lipid vesicles. nih.govnih.gov These experiments monitor the leakage of entrapped fluorescent dyes of various sizes from giant unilamellar vesicles (GUVs) upon exposure to the peptide. nih.govnih.gov The findings reveal that the process is not instantaneous; there is a lag time of minutes between the addition of the peptide and the onset of fluorophore release. nih.gov
Interestingly, the leakage process often occurs in two distinct stages. nih.gov For probes like Texas-Red dextran (B179266) (3 kDa and 10 kDa), an initial, transient phase of rapid leakage is observed, followed by a much slower, sustained release. nih.gov This suggests that Magainin II initially forms large, transient pores that subsequently decrease in size to a more stable, smaller radius. nih.gov The initial pore size is large enough to allow for a small, transient leakage of even larger molecules like Texas-Red dextran (40 kDa) and FITC-BSA. nih.gov This two-stage release process supports the dynamic and plastic nature of the peptide-lipid pores, which can restructure over time. nih.govnih.gov
Interaction with Bacterial Macromolecular Complexes
While the primary mode of action of Magainin II involves the direct disruption of the bacterial cell membrane, emerging research has revealed more specific interactions with essential bacterial protein complexes. This indicates a multi-faceted mechanism of action that extends beyond general membrane permeabilization. A significant discovery in this area is the interaction of Magainin II with the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. nih.govfrontiersin.orgnih.gov
Binding to Outer Membrane Proteins (e.g., BamA)
Functional proteomic studies have identified BamA, the central protein component of the BAM complex, as a specific binding partner for Magainin II. nih.govnih.gov The BAM complex is crucial for the survival of Gram-negative bacteria as it is responsible for the folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane. nih.govfrontiersin.org
Molecular docking and in vitro binding assays have confirmed a stable and high-affinity interaction between Magainin II and BamA. frontiersin.orgnih.gov It is proposed that Magainin II, after crossing the outer membrane, binds within the large interior cavity of the BamA β-barrel structure. nih.gov This binding is thought to involve key amino acid residues within the barrel that are critical for the normal function of the BamA protein. nih.gov The stability of this complex is significant, suggesting a specific, targeted interaction rather than a transient, non-specific binding event. frontiersin.orgnih.gov
Table 1: Experimental Evidence for Magainin II and BamA Interaction
| Experimental Approach | Key Finding | Reference |
|---|---|---|
| Functional Proteomic Approaches (Pull-down assays) | Identified BamA as a putative interactor of Magainin II in E. coli. | frontiersin.orgnih.gov |
| Molecular Docking (In silico analysis) | Predicted the binding of Magainin II to the internal cavity of the BamA β-barrel. | nih.govfrontiersin.org |
| In Vitro Fluorescence Binding and Light Scattering | Confirmed a stable, high-affinity complex formation between Magainin II and a recombinant form of BamA. | frontiersin.orgnih.gov |
Impairment of Membrane Protein Folding and Insertion
The binding of Magainin II to BamA has significant functional consequences for the bacterium. This interaction directly impairs the proper folding and subsequent insertion of OMPs into the outer membrane. nih.govnih.gov By occupying the central cavity of BamA, Magainin II can physically obstruct the entry of unfolded OMPs, which is a necessary step for their correct folding and assembly. nih.gov
This interference leads to a measurable decrease in the quantity of properly folded OMPs, such as OmpA and OmpF, in the outer membrane of E. coli following treatment with Magainin II. frontiersin.orgnih.gov The unfolded OMPs are likely targeted for degradation, leading to a progressive depletion of these essential proteins. nih.gov This disruption of the OMP assembly pathway compromises the integrity and function of the outer membrane, contributing to bacterial cell death. This mechanism represents a significant departure from the classical pore-formation models and highlights a specific molecular targeting strategy. nih.govfrontiersin.org
Intracellular Targets and Processes (Beyond Membrane Disruption)
While the primary mechanisms of Magainin II are centered on the bacterial membrane and associated protein complexes, some studies suggest that the peptide can translocate into the cytoplasm and potentially influence intracellular processes. frontiersin.orglifescienceproduction.co.uk However, the direct intracellular targets of Magainin II are not as clearly defined as its interactions at the membrane level.
Research has shown that Magainin II can penetrate the bacterial membrane and enter the cytosol. knu.ac.kr This translocation is a key prerequisite for any potential interaction with internal cellular components. Unlike some other antimicrobial peptides, such as buforin II which is known to bind directly to DNA and RNA, there is less evidence to suggest that this is the primary mode of action for Magainin II. lifescienceproduction.co.uk
Some investigations have proposed that Magainin II can induce a state resembling apoptosis in bacteria. knu.ac.kr This apoptosis-like death could involve processes such as DNA fragmentation and the activation of caspase-like proteins. medchemexpress.com For instance, in E. coli, treatment with Magainin II has been associated with the externalization of phosphatidylserine (B164497), a marker of apoptosis, and the induction of the RecA protein, which may act in a manner similar to caspases. medchemexpress.com These findings suggest that Magainin II might trigger a programmed cell death cascade within the bacterium, although the precise molecular triggers for this pathway are still under investigation.
It is important to note that many of the observed intracellular effects may be downstream consequences of the initial membrane damage and the disruption of OMP assembly by the BamA interaction, rather than the result of direct binding to a specific intracellular molecule. The loss of membrane integrity and vital proteins would inevitably lead to a cascade of events, including metabolic and replicative failure. nih.gov
Table 2: Investigated Intracellular Effects of Magainin II
| Investigated Process | Observation | Reference |
|---|---|---|
| Cellular Translocation | Magainin II is capable of entering the bacterial cytosol. | knu.ac.kr |
| Apoptosis-like Death | Induces features of apoptosis in E. coli, including phosphatidylserine exposure and potential caspase-like activity. | knu.ac.krmedchemexpress.com |
| Interaction with Nucleic Acids | Unlike peptides such as buforin II, direct binding to DNA or RNA is not considered a primary mechanism. | lifescienceproduction.co.uk |
Structure Activity Relationship Sar Studies and Rational Design of Magainin Ii Analogs
Impact of Structural Modifications on Peptide Activity
The antimicrobial efficacy of Magainin II is not dictated by a single feature but rather by a delicate balance of several interconnected structural parameters. nih.gov Modifications to its length, amino acid sequence, charge, and three-dimensional conformation have profound effects on its ability to interact with and disrupt microbial membranes. dujps.comresearchgate.net
The length of the Magainin II peptide chain is a critical determinant of its antimicrobial function. dujps.com Research indicates that a minimum length of approximately 12 to 17 amino acid residues is necessary for the peptide to exhibit its antibacterial properties. dujps.com Studies involving truncation of the peptide have shown that the removal of the first two amino acids from the N-terminus or up to five amino acids from the C-terminus does not significantly compromise its antimicrobial activity. dujps.com
Magainin II is a cationic peptide, and its net positive charge is crucial for its initial interaction with the negatively charged components of bacterial membranes, such as phospholipids (B1166683). nih.govdujps.comnih.gov Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, has been shown to significantly enhance antibacterial activity. nih.govdujps.comum.edu.my This enhanced cationicity strengthens the electrostatic attraction between the peptide and the microbial cell surface, which is a prerequisite for its membrane-disrupting mechanism. nih.govum.edu.my
However, there is an optimal range for net charge. While a higher positive charge generally correlates with increased antimicrobial potency, excessively high charges can lead to a decrease in specificity and an increase in hemolytic activity against host cells. nih.gov Studies on Magainin 2 analogs have demonstrated that increasing the net charge from +4 to +5 enhances antimicrobial activity, but a further increase to +7 does not necessarily improve it and may increase toxicity. nih.gov
The distribution of charged residues along the peptide backbone also plays a role in its activity and potential for self-aggregation in membranes. nih.gov Strategic placement of positive charges can influence peptide-peptide interactions and optimize antimicrobial efficacy while minimizing unwanted side effects. nih.gov
| Peptide/Analog | Net Charge | Key Modification | Effect on Activity |
| Magainin II | +3 (at neutral pH) | Wild-type | Baseline antimicrobial activity |
| Charge-enhanced analogs | > +3 | Substitution with Lys or Arg | Generally increased antimicrobial activity |
| NP1P, NP2P, NP3P | Increased | Acid-amide substitution (Asp/Glu to Asn/Gln) | Substantial increase in antibacterial activity |
While unstructured in aqueous solution, Magainin II adopts an α-helical conformation upon interacting with biological membranes. researchgate.netresearchgate.net This induced helicity is intrinsically linked to its antimicrobial function. researchgate.netnih.gov The α-helix organizes the amino acid side chains, creating an amphipathic structure where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. nih.govresearchgate.net This spatial arrangement is critical for membrane permeabilization. nih.gov
The degree of α-helicity directly influences antimicrobial potency; peptides with a higher helical content generally exhibit stronger activity. researchgate.netnih.gov The amphiphilic nature allows the hydrophobic face to insert into the lipid core of the bacterial membrane, while the hydrophilic, cationic face interacts with the lipid head groups and other peptide molecules, leading to membrane disruption. nih.govnih.gov Multiple linear regression analyses have confirmed that amphiphilicity is a dominant factor governing the antimicrobial activity of Magainin 2 and its analogs against bacteria like Escherichia coli. nih.gov The helical wheel projection is a useful tool for visualizing the amphipathic character of Magainin II and its analogs. researchgate.net
Hydrophobicity, the measure of the tendency of the peptide to avoid water, is another key parameter governing the activity of Magainin II. dujps.comnih.gov Increasing the hydrophobicity of the peptide, often by substituting less hydrophobic amino acids with more hydrophobic ones, can enhance its partitioning into the membrane and thus increase its antibacterial and hemolytic activities. nih.govacs.org However, an excess of hydrophobicity can lead to a loss of selectivity for bacterial cells over host cells. nih.gov
The hydrophobic moment, a measure of the amphiphilicity of a peptide in a helical conformation, quantifies the segregation of hydrophobic residues. nih.gov A high hydrophobic moment is characteristic of surface-active peptides like Magainin II. nih.gov Studies on Magainin II analogs have shown that while hydrophobicity is important, the position of hydrophobic residues within the sequence also significantly affects the peptide's mode of action and selective toxicity. nih.gov For instance, two analogs with identical amino acid compositions and similar calculated hydrophobic moments behaved differently due to variations in the positioning of hydrophobic residues, which affected helix stability and interactions with different types of membranes. nih.gov
| Parameter | Impact on Activity | Notes |
| Increased α-Helicity | Generally increases antimicrobial activity | Essential for forming the amphipathic structure. researchgate.netnih.gov |
| Increased Amphiphilicity | Increases antimicrobial activity | A dominant factor in membrane disruption. nih.gov |
| Increased Hydrophobicity | Can increase both antimicrobial and hemolytic activity. nih.gov | A balance is required for selectivity. nih.gov |
| Hydrophobic Moment | High value correlates with surface activity | Quantifies the segregation of hydrophobic and hydrophilic residues. nih.govnih.gov |
Design Strategies for Enhanced Activity and Specificity
Building on the foundational knowledge from SAR studies, various rational design strategies have been developed to create Magainin II analogs with superior therapeutic profiles. These strategies aim to amplify the peptide's antimicrobial potency while maintaining or improving its selectivity for bacterial membranes over host cells. nih.govmdpi.comacs.org
One of the most common strategies for modifying Magainin II is through amino acid substitution. nih.govacs.orgmdpi.com Replacing specific amino acids can fine-tune the peptide's physicochemical properties:
Substitution with charged residues: Introducing additional lysine or arginine residues increases the net positive charge, enhancing the initial electrostatic attraction to bacterial membranes. nih.gov
Substitution with hydrophobic residues: Increasing hydrophobicity by substituting residues on the nonpolar face of the helix can enhance membrane insertion and lytic activity. acs.orgmdpi.com For example, analogs with slightly increased hydrophobicity have shown enhanced antibacterial activity. nih.gov
Substitution with unnatural amino acids: Incorporating non-proteinogenic amino acids, such as 2-aminoisobutyric acid (Aib), can stabilize the α-helical structure, leading to enhanced antimicrobial activity. mdpi.com
Other design strategies include the development of "stapled" peptides, where hydrocarbon chains are introduced to lock the peptide into a stable helical conformation, which has been shown to enhance antimicrobial activity without a significant increase in hemolytic activity. mdpi.com
| Design Strategy | Example Modification | Desired Outcome |
| Amino Acid Substitution | Replacing Serine with Lysine | Increased net charge and antimicrobial activity. nih.gov |
| Replacing Glycine with Alanine on the hydrophobic face | Increased hydrophobicity and antimicrobial activity. acs.org | |
| Introduction of 2-aminoisobutyric acid (Aib) | Stabilization of α-helix, enhanced activity. mdpi.com | |
| C-terminal Derivatization | Amidation of the C-terminus | Increased net positive charge, enhanced antimicrobial activity. nih.gov |
| Peptide Stapling | Introduction of a hydrocarbon staple | Stabilized helical structure, enhanced activity and stability. mdpi.com |
Differential Membrane Interactions in SAR Studies (e.g., with mammalian cell membranes in vitro)
A critical aspect of SAR studies for Magainin II and its analogs is understanding their differential interactions with bacterial versus mammalian cell membranes. nih.gov The therapeutic utility of these peptides hinges on their ability to selectively target and disrupt microbial membranes while leaving host cells unharmed. researchgate.net This selectivity is largely attributed to differences in the lipid composition between these cell types. nih.gov
In vitro studies using model membranes and live cells have revealed distinct mechanisms of action. nih.gov In bacterial membranes, which are rich in negatively charged phospholipids like phosphatidylglycerol, Magainin II is believed to form toroidal pores. nih.govnih.gov In this model, the peptide molecules insert into the membrane, inducing high curvature and creating a channel where the peptide helices and the lipid headgroups line the pore. frontiersin.org This process allows for the passage of ions and small molecules, leading to the dissipation of essential electrochemical gradients and ultimately cell death. nih.govfrontiersin.org The average diameter of pores formed by Magainin II in the plasma membrane of B. megaterium has been estimated to be around 2.8 nm. nih.gov
In stark contrast, the interaction with mammalian cell membranes, which are typically composed of zwitterionic phospholipids like phosphatidylcholine and are rich in cholesterol, is significantly different. nih.govnih.gov It is generally believed that Magainin II binds more horizontally to the surface of mammalian cell membranes without forming discrete, stable pores at concentrations where it is bactericidal. nih.gov While it can cause significant membrane perturbation at higher concentrations, leading to budding and deformation that allows the entry of large molecules, this process is distinct from the toroidal pore formation observed in bacteria. nih.gov The peptide's interaction with mammalian cells is weaker, which is a key factor in its selectivity. researchgate.net
Table 2: Summary of Magainin II Interactions with Different Membrane Types
Synergistic Interactions of Magainin Ii
Cooperative Behavior in Mixed Peptide Systems
When Magainin II is part of a mixed peptide system, such as with PGLa, the cooperative behavior of the peptides is significantly increased. nih.gov This is evident in dose-response curves, which become much steeper for the peptide mixture compared to the individual components. nih.gov This increased cooperativity has important implications for bacterial killing and potentially reduces the likelihood of resistance development. nih.gov
The synergistic enhancement is not just a biological phenomenon but is also observed in biophysical experiments with model lipid membranes. nih.gov The mixture of Magainin II and PGLa leads to a notable increase in membrane affinity, particularly in membranes containing phosphatidylethanolamine, a major component of bacterial membranes. researchgate.net This enhanced binding, driven by the formation of hetero-domains or supramolecular structures at the membrane interface, is believed to be a key factor explaining their synergistic antimicrobial action. nih.govresearchgate.net The peptides essentially help each other to concentrate at the target membrane, a critical first step in their disruptive action. nih.govnih.govresearchgate.net
Structural Basis of Synergistic Enhancement
The structural underpinnings of the synergy between Magainin II and PGLa have been a subject of extensive investigation. The co-action is not simply a loose association but involves the formation of a specific, non-covalent 1:1 stoichiometric complex within the membrane. nih.govacs.org Both peptides undergo a conformational change from a random coil in solution to an α-helix upon binding to the lipid bilayer. nih.govfrontiersin.org
Solid-state NMR and molecular dynamics simulations have provided detailed insights into the orientation of this complex. In membranes containing unsaturated lipids, which mimic bacterial membranes, both Magainin II and PGLa align parallel to the surface of the membrane. nih.govfrontiersin.org The peptides arrange into nematic mesophases, and their combined presence leads to increased membrane affinity. nih.gov In these surface-aligned states, the peptides can induce membrane thinning and ultimately lysis. nih.gov
In contrast, within fully saturated lipid bilayers, Magainin II tends to remain on the membrane surface, while PGLa can adopt a transmembrane orientation. nih.govfrontiersin.org This re-orientation of PGLa into a membrane-inserted state in the presence of Magainin II has been proposed as a key element of the synergistic mechanism, consistent with a pore-forming model of action. nih.gov Coarse-grained molecular dynamics simulations support this, showing that the presence of Magainin II promotes greater tilting and insertion of PGLa into the bilayer. researchgate.net Magainin II appears to induce the aggregation of heterodimers, which is a prerequisite for pore formation. researchgate.net Electrostatic interactions between the peptides, as well as specific residues like the GxxxG motif in PGLa, have been identified as crucial for stabilizing the functional complex and driving the synergistic effect. researchgate.net
Research Methodologies and Biophysical Techniques for Magainin Ii Investigations
Spectroscopic Techniques (CD, NMR, FTIR)
Spectroscopic methods are fundamental to understanding the conformational dynamics of Magainin II upon interacting with lipid membranes. These techniques reveal critical details about the peptide's secondary structure and its orientation relative to the lipid bilayer.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of Magainin II in different environments. In aqueous buffer solutions, Magainin II typically exhibits a random coil structure, as indicated by CD spectra. researchgate.net However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, it undergoes a significant conformational change. researchgate.net The resulting CD spectra are characterized by distinct double minima around 208 and 222 nm, which is the hallmark of an α-helical structure. researchgate.net This coil-to-helix transition is a crucial step in its membrane-disrupting activity. nih.gov Oriented Circular Dichroism (OCD) further refines this understanding by providing information on the orientation of the peptide's helix axis relative to the plane of the lipid bilayer, confirming a surface-aligned state for Magainin II. nih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy has been a powerful tool for determining the atomic-level structure and orientation of Magainin II within lipid bilayers. nih.gov Studies using solid-state NMR have shown that the Magainin II helix aligns parallel to the surface of the membrane. nih.gov This technique provides detailed insights into the peptide's topology and its interactions with lipid headgroups and acyl chains.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly Attenuated Total Reflectance (ATR-FTIR), provides information about both the secondary structure and the orientation of the peptide. nih.gov Analysis of the amide I band (around 1600-1700 cm⁻¹) in FTIR spectra confirms the α-helical conformation of Magainin II when bound to phospholipid bilayers. nih.gov Polarized ATR-FTIR experiments have been used to determine the orientation of the peptide, with results indicating that at lower concentrations, Magainin II lies parallel to the membrane surface. However, at higher concentrations, it can insert into the bilayer, adopting a transmembrane orientation. nih.gov
Table 1: Summary of Spectroscopic Findings for Magainin II
| Technique | Environment | Key Finding | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Aqueous Buffer | Random coil structure | researchgate.net |
| SDS Micelles / Liposomes | Adopts α-helical structure | researchgate.netnih.gov | |
| Oriented CD (OCD) | Lipid Bilayers | Confirms parallel alignment of the helix with the membrane surface | nih.govfrontiersin.org |
| Solid-State NMR | Lipid Bilayers | Provides atomic-level detail of the parallel surface orientation | nih.govnih.gov |
| FTIR Spectroscopy | Lipid Bilayers | Confirms α-helical structure and shows concentration-dependent orientation (parallel vs. transmembrane) | nih.gov |
Vesicle-Based Assays (Liposome Leakage, Calcein (B42510) Release)
To investigate the primary function of Magainin II—membrane permeabilization—researchers extensively use model membrane systems such as liposomes. These assays directly measure the peptide's ability to disrupt the integrity of a lipid bilayer.
Liposome Leakage Assays: These assays involve encapsulating a fluorescent dye, such as calcein, within lipid vesicles, often Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs). nih.govacs.org Calcein is self-quenched at the high concentrations inside the vesicles. When Magainin II is introduced, it forms pores or defects in the vesicle membrane, causing the calcein to leak out into the surrounding buffer. nih.govnih.gov This leakage results in dilution and de-quenching of the dye, leading to a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are used to quantify the peptide's lytic activity. acs.orgnih.gov
Calcein Release from GUVs: Studies using single Giant Unilamellar Vesicles (GUVs) allow for direct microscopic observation of the leakage event. Research has shown that low micromolar concentrations (3-10 µM) of Magainin II can induce the rapid release of calcein from GUVs without causing the complete destruction of the vesicle. nih.govacs.org This provides direct evidence for the formation of discrete membrane pores. nih.gov The leakage from a single GUV is often a stochastic event; once it begins, the complete release of its contents can occur very quickly, within seconds. nih.govacs.org The probability of a vesicle leaking increases with both time and the concentration of Magainin II. nih.gov
Fluorescence Microscopy and Imaging Techniques
Fluorescence microscopy provides a visual and dynamic understanding of how Magainin II interacts with both model membranes and the plasma membranes of living cells.
Confocal Laser Scanning Microscopy (CLSM): CLSM is a key technique for visualizing the real-time interaction of fluorescently-labeled Magainin II with membranes. acs.orgnih.gov By using a fluorescently-tagged analog of the peptide, researchers can track its binding and localization. When applied to GUVs, CLSM can show the binding of the peptide to the membrane prior to and during pore formation. acs.org In studies with living cells, such as Bacillus megaterium, CLSM combined with soluble fluorescent markers of different sizes has been used to estimate the size of the pores formed by Magainin II. nih.gov These experiments revealed that the peptide forms pores with an approximate diameter of 2.8 nm in bacterial membranes. nih.gov In mammalian cells, the same technique showed a more disruptive process, leading to membrane budding and the entry of very large molecules. nih.gov
Molecular Dynamics Simulations and Computational Approaches
Computational methods, especially molecular dynamics (MD) simulations, offer atomic-level insights that complement experimental data, providing a detailed picture of the dynamic processes involved in Magainin II's function.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of Magainin II in solution and its interaction with lipid bilayers. nih.govnih.gov These simulations can track the conformational changes of the peptide as it approaches and binds to the membrane. nih.gov For instance, simulations have shown that while Magainin II may be disordered in aqueous solution, it folds into its characteristic α-helical structure upon interacting with the membrane interface. nih.gov Exploratory MD simulations have demonstrated that regardless of its initial orientation, Magainin II rapidly adopts a position parallel to the membrane surface, arranging itself to bury its hydrophobic face away from the aqueous solvent. nih.gov These computational approaches are invaluable for visualizing intermediate states and understanding the energetic forces that drive peptide-membrane interactions. nih.gov
Proteomic and Functional Proteomic Approaches for Target Identification
While membrane disruption is considered the primary mechanism of action for Magainin II, recent studies have explored the possibility of specific intracellular targets.
Functional Proteomics: To identify potential protein binding partners of Magainin II within bacteria, functional proteomic experiments have been conducted. frontiersin.orgnih.gov In one such approach, a biotinylated version of Magainin II was used as a "bait" to capture interacting proteins from E. coli membrane extracts. nih.gov The captured proteins were then identified using mass spectrometry. frontiersin.org This investigation revealed several putative interactors, with a notable finding being multiple components of the β-barrel assembly machinery (BAM) complex, including BamA, BamB, BamC, and BamD. frontiersin.orgnih.gov The BAM complex is essential for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria. frontiersin.orgnih.gov Further experiments confirmed a direct and high-affinity interaction between Magainin II and BamA, and showed that treatment with Magainin II led to a decrease in the production of outer membrane proteins. frontiersin.orgnih.gov This suggests that in addition to causing generalized membrane leakage, Magainin II may also have a more specific mechanism of action involving the inhibition of crucial protein machinery, a target absent in human cells. frontiersin.orgnih.gov
In Vitro Research Applications and Potential of Magainin Ii
Broad-Spectrum In Vitro Activity Against Bacterial Strains
Magainin II demonstrates a wide range of antimicrobial activity in laboratory settings, effectively targeting both Gram-positive and Gram-negative bacteria, as well as other microorganisms. nih.govplos.orgnih.gov Its primary mechanism involves the disruption of the microbial cell membrane's integrity. mdpi.comproteopedia.org The peptide's cationic and amphipathic nature allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to permeabilization and cell death. proteopedia.org
Gram-Positive Bacteria (e.g., Staphylococcus aureus)
In vitro studies have consistently shown Magainin II's effectiveness against Gram-positive bacteria, including the significant pathogen Staphylococcus aureus. plos.orgnih.govresearchgate.net Research has demonstrated its ability to inhibit the growth of various strains, including methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings. acs.org The minimum inhibitory concentration (MIC), the lowest concentration of the peptide that prevents visible growth, has been a key parameter in this research. For instance, studies have reported MIC values for S. aureus ATCC 29213, highlighting the peptide's potent activity. researchgate.net The peptide's efficacy is linked to its ability to form pores in the bacterial membrane. mdpi.com
Gram-Negative Bacteria (e.g., Escherichia coli, Acinetobacter baumannii, Burkholderia cepacia complex, Pseudomonas aeruginosa)
Magainin II exhibits robust in vitro activity against a variety of Gram-negative bacteria. nih.govnih.govresearchgate.net This is significant as the outer membrane of Gram-negative bacteria often presents a formidable barrier to conventional antibiotics.
Escherichia coli : Magainin II has been shown to be effective against E. coli in numerous studies. plos.orgresearchgate.netresearchgate.net Its activity is often measured by determining the MIC, with research indicating potent inhibitory effects. acs.orgresearchgate.net Some studies have explored how modifications to the peptide's structure, such as extending its positive charge, can enhance its activity against E. coli. researchgate.net
Acinetobacter baumannii : Research has highlighted Magainin II's excellent antibacterial activity against drug-resistant strains of A. baumannii, a pathogen notorious for its role in hospital-acquired infections. nih.govnih.govmdpi.com Studies have reported strong antibacterial activity with MICs as low as 2 µM against drug-resistant strains. mdpi.com
Burkholderia cepacia complex (Bcc) : Magainin II has demonstrated significant bactericidal activity against Bcc strains, which are particularly problematic for individuals with cystic fibrosis. nih.govresearchgate.net Time-kill assays have confirmed its ability to effectively reduce viable Bcc bacteria. nih.gov
Pseudomonas aeruginosa : This opportunistic pathogen is also susceptible to Magainin II in vitro. plos.orgresearchgate.net Research has established its antimicrobial activity against various P. aeruginosa strains. researchgate.net
The table below summarizes representative in vitro antibacterial activity of Magainin II against various bacterial strains.
| Bacterial Strain | Type | Representative Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Staphylococcus aureus | Gram-Positive | 20 µM | researchgate.net |
| Escherichia coli | Gram-Negative | 14 µM | researchgate.net |
| Acinetobacter baumannii (drug-resistant) | Gram-Negative | 2 µM | mdpi.com |
| Pseudomonas aeruginosa | Gram-Negative | Not specified | plos.orgresearchgate.netresearchgate.net |
| Burkholderia cepacia complex | Gram-Negative | IC₅₀ of 8 µg/mL | researchgate.net |
Note: MIC values can vary between studies due to different experimental conditions.
Other Microorganisms (e.g., Mycoplasma pneumoniae, Fungi)
The antimicrobial spectrum of Magainin II extends beyond typical bacteria. Research has investigated its effects on microorganisms like Mycoplasma pneumoniae, a bacterium lacking a cell wall that can cause respiratory infections. plos.orgnih.govnih.gov While natural Magainin II showed limited effect, some synthesized derivatives demonstrated anti-Mycoplasma activity. plos.orgnih.gov Furthermore, Magainin II has been reported to possess activity against various fungi. nih.gov
Antibiofilm Activity in Research Models
Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents. Magainin II has shown significant promise in in vitro models for its ability to both inhibit the formation of biofilms and eradicate established ones. nih.govnih.govmdpi.com
Studies focusing on Acinetobacter baumannii have demonstrated that Magainin II can significantly reduce biofilm formation. nih.govresearchgate.net For example, at concentrations of 128, 192, and 256 µM, Magainin II showed biofilm inhibition rates of 33.3%, 53.4%, and 66.2%, respectively. nih.gov It has also been shown to be more effective than some conventional antibiotics at removing pre-formed biofilms. nih.govmdpi.com This antibiofilm activity is a critical area of research, as it suggests potential applications for infections involving biofilms.
Research on Targeted Delivery Systems (e.g., Peptide-Bombesin Conjugates for Cancer Cell Studies in vitro)
Researchers are exploring methods to target Magainin II's cytotoxic properties towards specific cells, such as cancer cells, while minimizing effects on normal cells. One promising approach involves conjugating Magainin II to a tumor-homing peptide like bombesin. nih.gov Bombesin binds to the gastrin-releasing peptide (GRP) receptor, which is overexpressed on various cancer cells. mdpi.comjohnshopkins.eduresearchgate.net
In vitro studies have shown that a Magainin II-bombesin conjugate (MG2B) can selectively induce cell death in cancer cells at concentrations significantly lower than those affecting normal cells. nih.gov The IC₅₀ (the concentration required to inhibit the growth of 50% of cells) of the conjugate for cancer cells was found to be 10-15 µmol/L, which was approximately 6-10 times lower than for normal cells and over 10 times lower than unconjugated Magainin II. nih.gov This enhanced cytotoxicity is attributed to the bombesin-mediated targeting, which increases the local concentration of the peptide at the cancer cell surface. nih.gov
Magainin II as a Model for Antimicrobial Peptide Research
Magainin II is a foundational model for studying the structure-function relationships of antimicrobial peptides. researchgate.netnih.govplos.org Its relatively simple α-helical structure and well-characterized membrane-disrupting mechanism make it an ideal template for designing novel antimicrobial agents. researchgate.netnih.govmdpi.com
Key research areas include:
Mechanism of Action : Extensive biophysical studies using model membranes have elucidated how Magainin II interacts with and permeabilizes lipid bilayers, leading to the "toroidal pore" model. nih.gov
Structure-Activity Relationship : Researchers have synthesized numerous analogs of Magainin II to investigate how changes in properties like peptide length, amino acid sequence, net charge, helicity, and hydrophobicity affect its antimicrobial potency. researchgate.net
Synergistic Interactions : Studies have shown that Magainin II can act synergistically with other peptides, such as PGLa, another peptide found in Xenopus laevis skin. nih.gov This synergistic action, where the combined effect is greater than the sum of the individual effects, is a key area of investigation for developing more potent antimicrobial cocktails. nih.gov
By studying Magainin II, scientists gain fundamental insights into the principles of antimicrobial peptide activity, which can be applied to the rational design of new peptides with improved efficacy and specificity. researchgate.netplos.org
Future Directions and Unresolved Questions in Magainin Ii Research
Optimizing Design Principles for Novel Peptide Therapeutics
The rational design of synthetic analogs based on Magainin II aims to create novel therapeutics with enhanced potency, greater selectivity, and improved stability. nih.govnih.gov This involves systematically modifying structural parameters to optimize its function. researchgate.net
Key design principles being explored include:
Hybridization and Fragmentation: Researchers are creating hybrid peptides by combining fragments of Magainin II with sequences from other potent AMPs like cecropin (B1577577) A and LL-37. nih.gov Four such hybrids (CaLL, CaMA, LLaMA, and MALL) demonstrated greater antimicrobial effects than their parent peptides, highlighting the potential of this strategy. nih.gov Identifying the minimal essential sequence for antimicrobial activity (e.g., the N-terminal 17 residues of Magainin II) allows for the design of smaller, more cost-effective peptides. researchgate.net
Modulating Physicochemical Properties: The antimicrobial efficacy of Magainin II analogs is a delicate balance of several factors. researchgate.net Adjusting hydrophobicity, net positive charge, amphiphilicity, and α-helicity can significantly impact activity. researchgate.netmdpi.com For instance, incorporating non-standard amino acids or using "stapling" techniques to enforce a stable α-helical structure can increase antimicrobial activity without a corresponding rise in toxicity to host cells. researchgate.net
Computational and In Silico Design: Advanced computational tools are accelerating the design process. mdpi.com Databases of AMP sequences and structure-activity relationship (SAR) analyses allow for the in silico prediction of a designed peptide's bioactivity. mdpi.com Visual tools like helical wheel projections help engineers optimize the arrangement of hydrophobic and hydrophilic residues to create an ideal amphipathic structure, a key feature of membrane-active peptides like Magainin II. researchgate.netmdpi.com
| Design Strategy | Approach | Example/Rationale | Source(s) |
| Hybridization | Combining fragments from different AMPs (e.g., Magainin II, cecropin A, LL-37) to create novel sequences. | The hybrid peptide CaLL showed greater antimicrobial effects than its parent peptides. | nih.gov |
| Structural Stabilization | Using chemical "staples" or incorporating specific amino acids (e.g., Aib) to lock the peptide into its active α-helical conformation. | Stapled Magainin II derivatives showed higher antimicrobial activity against both Gram-positive and Gram-negative bacteria. | researchgate.net |
| SAR Optimization | Systematically modifying parameters like net charge, hydrophobicity, and amphiphilicity to enhance bacterial cell selectivity. | Increasing the net positive charge generally improves interaction with negatively charged bacterial membranes. | researchgate.netmdpi.com |
| In Silico Design | Utilizing computer modeling and databases to predict the efficacy and structure of novel peptide sequences before synthesis. | Helical wheel projections are used to engineer peptides with an optimal amphipathic nature. | researchgate.netmdpi.com |
| Fragmentation | Identifying and using the smallest portion of the peptide that retains antimicrobial activity to create shorter, more efficient molecules. | The N-terminal 17 amino acid residues of Magainin II were found to be essential for its activity. | researchgate.net |
Understanding Resistance Mechanisms to Magainin II in Research Models
A significant advantage of AMPs like Magainin II is that their membrane-disrupting mechanism is thought to make the development of microbial resistance more difficult compared to traditional antibiotics that target specific enzymes or pathways. researchgate.netcore.ac.uk However, resistance is not impossible, and understanding how it might emerge is crucial for the long-term viability of peptide therapeutics.
Research in this area is focused on:
Inducing and Characterizing Resistance: In laboratory settings, resistance can be induced. Serial passage of Staphylococcus aureus in the presence of sub-inhibitory concentrations of Magainin II has been shown to produce strains with induced resistance. researchgate.net These resistant strains exhibit phenotypic changes related to their membrane properties. researchgate.net
Membrane Alterations: The primary mechanism of acquired resistance to cationic AMPs involves modifications to the bacterial cell envelope. nih.gov Bacteria may alter the net charge of their cell surface to reduce the electrostatic attraction of the positively charged peptide. For example, in Gram-negative bacteria, this can involve the modification of the lipid A portion of lipopolysaccharide (LPS). nih.gov
Efflux Pumps and Permeability: While less studied specifically for Magainin II, general bacterial resistance mechanisms include the upregulation of efflux pumps that expel antimicrobial compounds from the cell and a decrease in outer membrane permeability that restricts drug entry. nih.gov Investigating the role of these systems in potential Magainin II resistance is an important future step.
The low incidence of resistance remains a key advantage, and some studies suggest that certain AMP combinations can even slow the emergence of resistance. researchgate.netfrontiersin.org
Exploring Novel Synergistic Combinations
Combining Magainin II with other antimicrobial agents can lead to synergistic effects, where the combined potency is greater than the sum of the individual components. nih.gov This approach can enhance efficacy, broaden the spectrum of activity, and potentially reduce the likelihood of resistance development. researchgate.netfrontiersin.org
Promising synergistic combinations include:
Peptide-Peptide Combinations: The most well-documented synergy is between Magainin II and PGLa, another peptide found in Xenopus skin. nih.gov Their combination leads to a pronounced enhancement of antimicrobial and pore-forming activity. nih.govnih.gov This synergy is rooted in the formation of defined supramolecular complexes with lipids at the membrane interface, which dramatically increases the membrane affinity of the peptide mixture. nih.gov This effect is most pronounced in membranes with a lipid composition mimicking that of bacteria. nih.gov
Combinations with Conventional Antibiotics: Magainin II and its analogs can permeabilize the bacterial membrane, granting access to conventional antibiotics that might otherwise be ineffective against certain bacteria. researchgate.netwpi.edu For example, AMPs can be combined with antibiotics that target intracellular processes, effectively creating a two-pronged attack. researchgate.net
Combinations with Metal Ions and Other Molecules: Synergistic interactions have also been observed between AMPs and metal ions like zinc (Zn(II)). researchgate.net Furthermore, combinations with molecules like curcumin (B1669340) have been explored, using pH-responsive micelles modified with Magainin II to target bacterial infection sites. researchgate.net Histone H2A has been shown to enter bacteria through pores formed by Magainin II, where it then inhibits transcription, creating a positive feedback loop that amplifies the antimicrobial effect. researchgate.net
| Synergistic Partner | Class | Observed Effect | Source(s) |
| PGLa | Antimicrobial Peptide | Pronounced enhancement of antimicrobial and pore-forming activity through the formation of peptide-lipid supramolecular complexes. | nih.govnih.gov |
| Tachyplesin I | Antimicrobial Peptide | Interacts synergistically with Magainin II. | nih.gov |
| Conventional Antibiotics | Small Molecule Drugs | AMPs can disrupt the bacterial membrane, allowing antibiotics to reach their intracellular targets more effectively. | researchgate.netfrontiersin.orgwpi.edu |
| Zinc (Zn(II)) | Metal Ion | The combination of Zn(II) and an AMP can result in an effect that surpasses the individual substances in isolation. | researchgate.net |
| Histone H2A | Protein | Enters through Magainin II-formed pores, impairs membrane recovery, and inhibits bacterial transcription, amplifying antimicrobial activity. | researchgate.net |
| Curcumin | Natural Compound | Used in pH-responsive micelles with Magainin II for targeted drug release at infection sites. | researchgate.net |
Q & A
Q. What is the primary mechanism of action of Magainin II against bacterial membranes?
Magainin II exerts its antimicrobial activity through an amphipathic α-helical structure that interacts with anionic phospholipids abundant in bacterial membranes. This interaction leads to pore formation, membrane depolarization, and irreversible cell lysis . Methodologically, this mechanism is studied using fluorescence spectroscopy (e.g., dye leakage assays), circular dichroism (to confirm α-helical conformation in lipid environments), and molecular dynamics simulations to model peptide-lipid interactions .
Q. What experimental assays are standard for quantifying Magainin II’s antimicrobial activity?
Common assays include:
- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Hemolysis assays : To evaluate selectivity for bacterial vs. mammalian membranes (e.g., using erythrocytes) .
- Fluorescence-based membrane permeability assays : Using probes like calcein or propidium iodide to quantify pore formation .
Q. How is Magainin II synthesized and characterized for research use?
Magainin II is typically synthesized via solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purity (>95%) is verified by HPLC, and identity is confirmed via mass spectrometry (MALDI-TOF or ESI-MS). For stability, lyophilized peptides should be stored at -20°C in airtight, light-protected containers .
Q. What in vitro models are used to study Magainin II’s anticancer properties?
Cytotoxicity and antiproliferative effects are assessed in cancer cell lines (e.g., bladder, breast) using:
- LDH release assays : To measure membrane disruption .
- MTT/WST-1 assays : For viability profiling .
- Confocal microscopy : To visualize peptide localization and pore formation .
Advanced Research Questions
Q. How can Magainin II’s activity be optimized for specific pathogens with varying membrane compositions?
Rational design strategies include:
- Lipid selectivity studies : Using model membranes (e.g., POPG for bacterial mimics vs. cholesterol-rich mammalian membranes) to tailor peptide hydrophobicity and charge .
- Sequence modifications : Substitutions like F5W (tryptophan for phenylalanine) enhance quantitation via UV absorbance without altering activity .
- Synergy screens : Testing combinations with conventional antibiotics (e.g., β-lactams) to lower effective doses and reduce resistance risk .
Q. What biophysical techniques resolve Magainin II’s pore-formation dynamics at the molecular level?
Advanced methods include:
Q. How can researchers resolve contradictions in Magainin II’s antimicrobial efficacy across experimental models?
Discrepancies often arise from variations in lipid composition, peptide:lipid ratios, or assay conditions. To address this:
- Standardize lipid systems : Use defined ratios of phosphatidylglycerol (PG) and phosphatidylethanolamine (PE) for bacterial membrane mimics .
- Report detailed protocols : Include buffer pH, ionic strength, and temperature, as these affect peptide folding and activity .
- Validate with orthogonal assays : Combine MIC data with fluorescence microscopy to confirm membrane disruption .
Q. What challenges arise when translating Magainin II’s in vitro activity to in vivo models?
Key challenges include:
Q. How can resistance mechanisms to Magainin II be systematically studied?
Resistance is rare but can emerge via membrane remodeling (e.g., increased cardiolipin). Methodologies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
